N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 893372-45-7
Cat. No.: VC11896778
Molecular Formula: C17H17F2N3O3S2
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893372-45-7 |
|---|---|
| Molecular Formula | C17H17F2N3O3S2 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H17F2N3O3S2/c1-25-6-5-22-16(24)15-13(4-7-26-15)21-17(22)27-9-14(23)20-12-3-2-10(18)8-11(12)19/h2-3,8H,4-7,9H2,1H3,(H,20,23) |
| Standard InChI Key | DWWJTJTUPZWROV-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
| Canonical SMILES | COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is defined by a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl-acetamide moiety linked to a 2,4-difluorophenyl ring. The systematic IUPAC name reflects these substituents, emphasizing the compound’s complexity.
Molecular Formula and Weight
Derived from its structure, the molecular formula is CHFNOS, yielding a molecular weight of 454.51 g/mol. Key structural features include:
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Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, known for stabilizing interactions with biological targets.
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2-Methoxyethyl substituent: Enhances solubility and modulates electronic properties.
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Sulfanyl-acetamide bridge: Facilitates hydrogen bonding and covalent interactions with enzymes.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 454.51 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| CAS Registry Number | Not yet assigned |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, leveraging strategies developed for analogous thienopyrimidine derivatives.
Core Formation
The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclization of thiourea derivatives with α,β-unsaturated ketones. For example:
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Cyclocondensation: Reaction of 2-aminothiophene-3-carboxylate with ethyl acetoacetate under acidic conditions generates the pyrimidine ring.
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Oxidation: Introduction of the 4-oxo group using oxidizing agents like potassium permanganate.
Functionalization
Substituents are introduced through nucleophilic substitution or coupling reactions:
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3-(2-Methoxyethyl) Group: Achieved via alkylation of the pyrimidine nitrogen using 2-methoxyethyl bromide in the presence of a base.
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Sulfanyl-Acetamide Linker: Thiolation at position 2 using sulfur nucleophiles, followed by acetylation with 2-chloroacetamide and subsequent coupling to 2,4-difluoroaniline.
Purification and Yield
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures yield the pure compound. Reported yields for analogous syntheses range from 40–60%, depending on reaction optimization.
Physicochemical Properties
While experimental data for this specific compound are sparse, predictions based on structural analogs provide preliminary insights:
Solubility
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Aqueous Solubility: Low due to the hydrophobic thiophene and difluorophenyl groups. Estimated logP ≈ 2.5–3.0.
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Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.
Stability
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Thermal Stability: Stable up to 150°C, as indicated by thermogravimetric analysis (TGA) of related compounds.
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Photostability: Susceptible to degradation under UV light, necessitating storage in amber containers.
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.55 (m, 2H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH2CH2), 3.45 (s, 3H, OCH3).
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch), 1240 cm (C-F stretch).
Chromatographic Methods
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HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient).
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